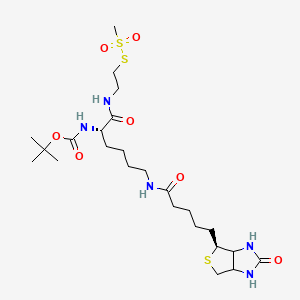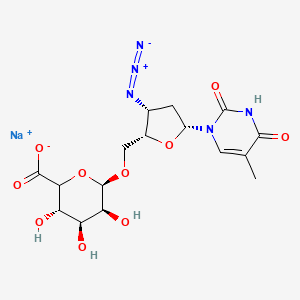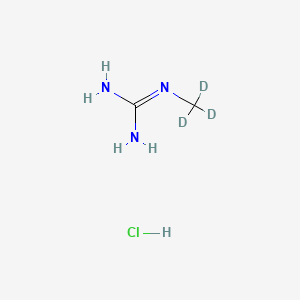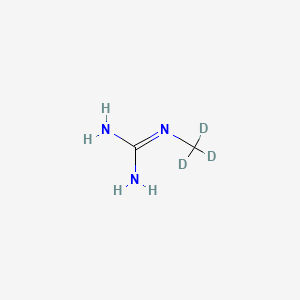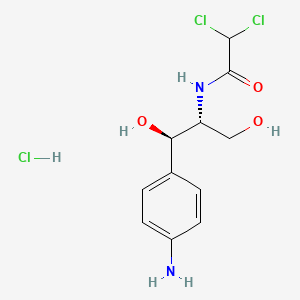
D-threo-1-(4-Aminophenyl)-2-dichloroacetylamino-1,3-propanediol Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-threo-1-(4-Aminophenyl)-2-dichloroacetylamino-1,3-propanediol Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C11H15Cl3N2O3 and its molecular weight is 329.602. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Application in Antibiotic Research : This compound has been used in synthesizing photochemically activatable analogs of chloramphenicol, aiding in understanding the antibiotic's mode of action in protein biosynthesis (Seela & Cramer, 1976).
Medical and Veterinary Uses : It has been utilized in medicine and veterinary for about 50 years, particularly in the synthesis of drugs like Levomycetin (Zaitsev, Sharipova, & Zhuravleva, 1998).
Role in Antibiotic Synthesis : The compound plays a role in the synthesis of antibiotics, as demonstrated in studies focusing on chloramphenicol (Suami & Umezawa, 1957).
Metabolite Identification in Streptomyces venezuelae : It has been identified as a metabolite in Streptomyces venezuelae during antibiotic synthesis (Stratton & Rebstock, 1963).
Chemical Resolution and Synthesis Studies : Studies have focused on the chemical resolution of this compound and its analogs, as well as their synthesis processes, which are crucial for pharmaceutical applications (Shiraiwa et al., 2003).
Research in Developing New Antibacterial Agents : Efforts have been made to synthesize new analogs of this compound to explore their potential antibacterial activity (Portelli, Dentilli, & Berton, 1982).
Investigation in Enzyme Inhibition for Disease Treatment : It has been involved in studies for enzyme inhibition, specifically targeting glucocerebroside synthetase for potential therapeutic applications (Inokuchi & Radin, 1987).
Application in Molecularly Imprinted Polymers : There is research on using this compound in the preparation and study of molecularly imprinted polymers, with potential applications in adsorbents or chromatographic stationary phases (Zhu Quanhong, 2007).
Exploration in Anticancer Research : The compound's derivatives have been examined for their potential in antibacterial and anticancer therapies, addressing historical problems and finding current solutions (Dinos et al., 2016).
Food Safety Testing : It has been used in developing tests for simultaneous detection of certain antibiotics in food samples, showing its relevance in public health and safety (Guo et al., 2015).
Propiedades
IUPAC Name |
N-[(1R,2R)-1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2O3.ClH/c12-10(13)11(18)15-8(5-16)9(17)6-1-3-7(14)4-2-6;/h1-4,8-10,16-17H,5,14H2,(H,15,18);1H/t8-,9-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVANTYWDCEWMP-VTLYIQCISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675597 |
Source


|
| Record name | N-[(1R,2R)-1-(4-Aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57704-36-6 |
Source


|
| Record name | N-[(1R,2R)-1-(4-Aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-beta-D-Galactopyranosyl-N'-[(2-methanethiosulfonyl)ethyl]urea](/img/structure/B561762.png)
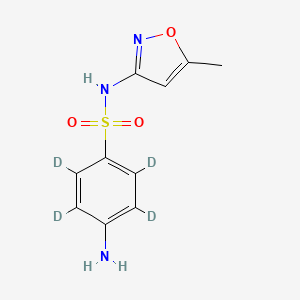

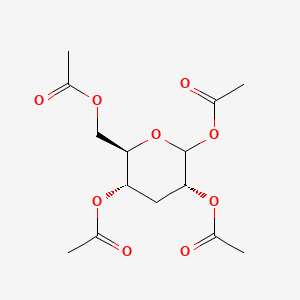

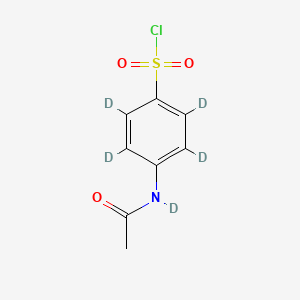
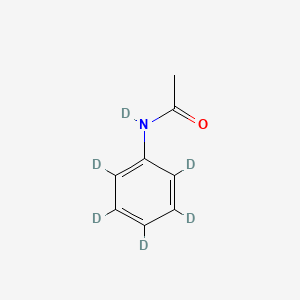
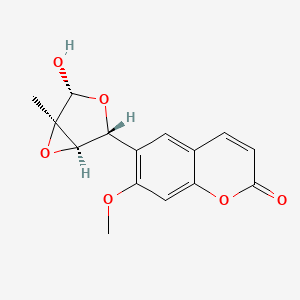
![4-(Chloromethyl]benzyl Methanethiosulfonate](/img/structure/B561775.png)
